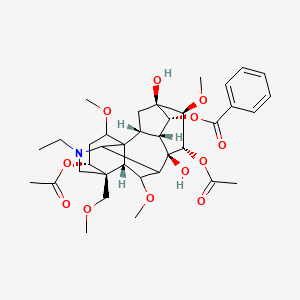

3,15-Diacetylbenzoylaconine

Description

3,15-Diacetylbenzoylaconine (Dia) is a diterpenoid alkaloid derived from Aconitum species. Structurally, it features acetyl groups at the C3 and C15 positions, distinguishing it from related compounds like aconitine (C8-acetylated) and 3-acetylaconitine (C3- and C8-acetylated). Dia exhibits analgesic properties but with markedly reduced neurotoxicity compared to its parent alkaloids . Its mechanism involves supraspinal modulation, particularly targeting the periaqueductal gray (PAG) and locus coeruleus (LC) pathways, rather than spinal microglial activity . Pharmacokinetic studies in mice show rapid distribution (T½α = 0.99 min) and a brain concentration peak at 30 minutes post-IV administration, suggesting efficient blood-brain barrier penetration .

Properties

CAS No. |

119347-27-2 |

|---|---|

Molecular Formula |

C36H49NO12 |

Molecular Weight |

687.783 |

InChI |

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(41)29(49-32(40)20-12-10-9-11-13-20)24(21)36(42,31(30(34)46-7)48-19(3)39)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,41-42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28?,29-,30+,31+,33+,34-,35?,36-/m1/s1 |

InChI Key |

HAPWUGIDIIBQHS-GOPUIIGTSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5OC(=O)C)OC)O)O)OC)OC)OC(=O)C)COC |

Synonyms |

3,15-diacetylbenzoylaconine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological profile of Dia is influenced by its acetyl group positions:

- Aconitine (Aco): Contains a C8-acetylester group critical for high potency but associated with severe neurotoxicity (TD50 = 0.5 nmol, therapeutic index = 14:1). Aconitine directly activates spinal microglial dynorphin A (EC50 = 32 nM) .

- 3-Acetylaconitine (Ace) : Retains C3 and C8 acetyl groups, conferring intermediate analgesic potency (ED50 ~0.1–0.3 mg/kg) and a therapeutic index of 0.4–0.9-fold lower than Dia .

- Benzoylmesaconine/Benzoylhypaconine: Lack C8 acetyl groups, resulting in ~100-fold lower antinociceptive activity compared to their parent alkaloids .

Mechanistic Insights

- Spinal vs. Supraspinal Action: Unlike Aco and Ace, which act via spinal dynorphin A upregulation, Dia’s analgesia requires intact supraspinal pathways (e.g., LC lesions abolish its effects) .

- Neurotoxicity : Aco’s C8-acetylester group correlates with acute paralysis (TD50 = 0.5 nmol), while Dia’s C3/C15 acetylation minimizes this risk .

Pharmacokinetic Behavior

- Dia : Rapid distribution (T½α = 0.99 min) and brain exposure peaking at 30 minutes post-IV dose .

- Aco/Ace : Faster spinal uptake but narrower therapeutic windows due to neurotoxicity .

Research Implications

Dia’s structural modifications position it as a prodrug candidate with a favorable safety profile, suitable for chronic pain management. Its supraspinal mechanism avoids microglial activation-linked side effects, a limitation of spinal-acting alkaloids like Aco . Further studies should explore synergistic combinations with opioids or NSAIDs to enhance efficacy while retaining low toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.